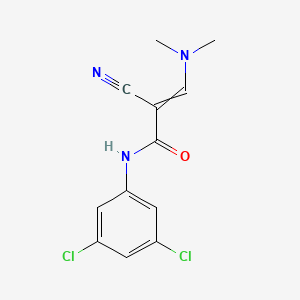
2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dichlorophenyl group, and a dimethylamino group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloroaniline, acrylonitrile, and dimethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: It could be investigated for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group, dichlorophenyl group, and dimethylamino group may contribute to its binding affinity and activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N-(3,5-dichlorophenyl)-3-(methylamino)prop-2-enamide: Similar structure but with a methylamino group instead of a dimethylamino group.
2-cyano-N-(3,5-dichlorophenyl)-3-(ethylamino)prop-2-enamide: Similar structure but with an ethylamino group instead of a dimethylamino group.
2-cyano-N-(3,5-dichlorophenyl)-3-(propylamino)prop-2-enamide: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
The uniqueness of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H11Cl2N3O |
|---|---|
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17(2)7-8(6-15)12(18)16-11-4-9(13)3-10(14)5-11/h3-5,7H,1-2H3,(H,16,18) |
Clave InChI |
NJQDDPIDMBHIFF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C#N)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)
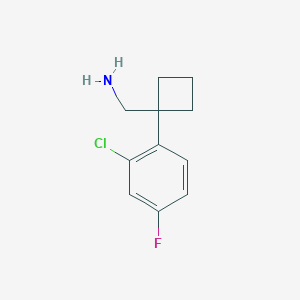
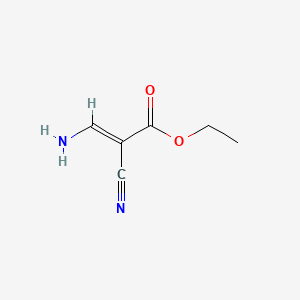
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)
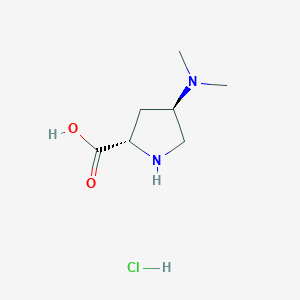
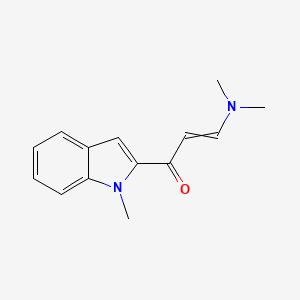


![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)



![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741865.png)
